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Cat. No.: B605673 Get Quote

Introduction
ATN-161 (sequence: Ac-PHSCN-NH2) is a synthetic pentapeptide antagonist of integrin

function.[1] Derived from the synergy region of fibronectin, it represents a non-RGD-based

approach to targeting cellular adhesion and signaling processes.[2] ATN-161 primarily targets

α5β1 integrin and has also been shown to bind to other integrins, including αvβ3, which are

crucial for endothelial cell interactions with the extracellular matrix (ECM) during angiogenesis.

[3][4] The expression of these integrins is often upregulated on activated endothelial cells and

various tumor cells, making them a compelling target for anti-cancer and anti-angiogenic

therapies.[1][4] ATN-161 is hypothesized to lock integrins in an inactive conformation, thereby

inhibiting downstream signaling, cell migration, and the formation of new blood vessels, rather

than directly blocking cell adhesion.[3][5] These application notes provide a comprehensive

overview and protocols for utilizing ATN-161 trifluoroacetate salt in the study of tumor

angiogenesis.

Mechanism of Action
ATN-161 functions as a noncompetitive inhibitor of the fibronectin synergy sequence (PHSRN),

where a cysteine is substituted for arginine to improve pharmaceutical properties.[5] By binding

to integrin beta subunits, ATN-161 disrupts the signaling cascade necessary for angiogenesis.

[5][6] This interference leads to the inhibition of vascular endothelial growth factor (VEGF)-

induced cell migration and capillary tube formation, key events in the angiogenic process.[7][8]

Furthermore, it has been shown to decrease the phosphorylation of mitogen-activated protein

kinase (MAPK) and reduce microvessel density in tumors in vivo.[3] Some studies suggest its
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anti-angiogenic activity may be mediated by modulating integrin signaling in a protein kinase A

(PKA)-dependent manner.[6] The peptide has demonstrated the ability to reduce tumor growth

and metastasis in preclinical models and was well-tolerated in a Phase I clinical trial, where it

led to prolonged stable disease in approximately one-third of patients with advanced solid

tumors.[5][9]

Data Presentation: Efficacy of ATN-161
The following tables summarize the quantitative data from preclinical and clinical studies of

ATN-161.

Table 1: In Vitro Efficacy of ATN-161

Assay Type Cell Line
Parameter
Measured

Effective
Concentrati
on

Outcome Reference

Cell
Migration

hCECs
VEGF-
Induced
Migration

Starts at
100 nM

Dose-
dependent
decrease in
migrating
cells

[8]

Capillary

Tube

Formation

hCECs
Capillary-like

Structures
Not specified

Inhibition of

tube

formation

[7][8]

Cell

Proliferation
hCECs

Cell Number

(MTS Assay)
Up to 100 µM

No significant

inhibition
[7]

Signal

Transduction
MDA-MB-231

MAPK

Phosphorylati

on

20 µM

(maximal

effect)

Significant

inhibition
[3]

| Endothelial Cell Number | Not specified | Endothelial Cell Count | Not specified | 21%

decrease after 48 hours |[8][10] |

Table 2: In Vivo Efficacy of ATN-161
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Model Type
Cancer/Conditi
on

Treatment
Regimen

Key Findings Reference

Murine Colon
Cancer

CT26 Liver
Metastases

100 mg/kg,
every 3rd day

Reduced
tumor burden
and
microvessel
density

[11]

Human Breast

Cancer

MDA-MB-231

Xenograft

0.05–1 mg/kg,

3x/week

Dose-dependent

decrease in

tumor volume

and metastasis

[9]

Human Colon

Cancer
HT29 Xenograft Not specified

Significantly

reduced tumor

weight and

vessel density

[8][10]

Choroidal

Neovascularizati

on

Laser-Induced

CNV (Rat)

Intravitreal

injection

Inhibited CNV

leakage and

neovascularizatio

n

[7][8]

| Matrigel Plug Angiogenesis | C57BL/6 Mice | 1 and 10 µmol/L in Matrigel | Statistically

significant inhibition of angiogenesis |[6][12] |

Table 3: Phase I Clinical Trial Data for ATN-161
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Parameter Details

Patient Population
Adult patients with advanced solid
tumors

Dose Range 0.1 to 16 mg/kg

Administration
10-minute intravenous infusion, three times per

week

Dose-Limiting Toxicities None observed up to 16 mg/kg

Clinical Response No objective responses

Outcome
Prolonged stable disease (>112 days) in ~33%

of patients

| Reference |[5][13] |

Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Migration Assay
(Boyden Chamber)
This protocol is designed to assess the effect of ATN-161 on the migration of endothelial cells,

such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Choroidal Endothelial

Cells (hCECs), towards a chemoattractant like VEGF.

Materials:

Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

Endothelial cells (e.g., hCECs)

Basal medium (e.g., serum-free endothelial cell medium)

Chemoattractant: VEGF (recombinant human)

ATN-161 trifluoroacetate salt
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Fibronectin (for coating)

Calcein-AM or DAPI stain

Phosphate-Buffered Saline (PBS)

Procedure:

Preparation: Coat the underside of the Boyden chamber membranes with fibronectin (10

µg/mL) and incubate for 1 hour at 37°C. Air dry.

Cell Culture: Culture hCECs to ~70% confluence. Serum-starve the cells for 4-6 hours in

basal medium prior to the assay.

Chemoattractant Addition: In the lower chamber, add basal medium containing a

chemoattractant (e.g., 20 ng/mL VEGF).

Cell Seeding: Harvest and resuspend the serum-starved hCECs in basal medium. Pre-

incubate the cells with various concentrations of ATN-161 (e.g., 1 nM to 100 µM) or vehicle

control for 30 minutes at 37°C.

Seed the pre-incubated cells (e.g., 5 x 10⁴ cells) into the upper chamber.

Incubation: Incubate the chamber for 4-6 hours at 37°C in a CO₂ incubator.

Analysis:

Remove the upper chamber and carefully wipe the non-migrated cells from the top surface

of the membrane with a cotton swab.

Fix the migrated cells on the bottom surface with 4% paraformaldehyde.

Stain the cells with a fluorescent dye (e.g., DAPI).

Mount the membrane on a glass slide and count the migrated cells in several high-power

fields using a fluorescence microscope.
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Quantify the results and compare the number of migrated cells in ATN-161-treated groups

to the vehicle control.

Protocol 2: In Vitro Capillary Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like

structures on a basement membrane matrix, a key step in angiogenesis.

Materials:

Matrigel or similar basement membrane extract

Endothelial cells (e.g., HUVECs)

Endothelial cell growth medium

ATN-161 trifluoroacetate salt

96-well plate

Procedure:

Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-

well plate.

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Cell Preparation: Harvest endothelial cells and resuspend them in medium containing

various concentrations of ATN-161 or vehicle control.

Cell Seeding: Seed the cells (e.g., 1.5 x 10⁴ cells per well) onto the solidified Matrigel.

Incubation: Incubate the plate for 4-18 hours at 37°C.

Analysis:

Examine the formation of capillary-like networks (tubes) using a phase-contrast

microscope.
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Capture images from several representative fields for each condition.

Quantify angiogenesis by measuring parameters such as total tube length, number of

junctions, and number of branches using image analysis software (e.g., ImageJ with the

Angiogenesis Analyzer plugin).

Compare the quantitative data from ATN-161-treated wells to the vehicle control.

Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic

effects of ATN-161 in an in vivo setting using human tumor xenografts in immunodeficient mice.

Materials:

Immunodeficient mice (e.g., BALB/c nu/nu)

Human cancer cell line (e.g., MDA-MB-231, HT29)

Sterile PBS and cell culture medium

ATN-161 trifluoroacetate salt

Vehicle control (e.g., sterile saline)

Calipers for tumor measurement

Microtome and histology supplies

Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)

Procedure:

Cell Inoculation: Harvest cancer cells and resuspend them in sterile PBS or medium.

Subcutaneously inject the cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor

volume regularly using calipers (Volume = 0.5 x Length x Width²).
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Randomization and Treatment: Once tumors reach the target size, randomize mice into

treatment groups (e.g., vehicle control, ATN-161 low dose, ATN-161 high dose).

Administer ATN-161 via the desired route (e.g., intravenous or intraperitoneal injection)

according to the planned schedule (e.g., 1 mg/kg, three times per week).[9]

Monitoring: Continue to monitor tumor volume and body weight throughout the study (e.g.,

for 4-10 weeks).

Endpoint and Tissue Harvest: At the end of the study, euthanize the mice and carefully

excise the tumors.

Analysis:

Tumor Growth Inhibition: Compare the final tumor volumes between the treatment and

control groups.

Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and

section. Perform IHC staining for markers like CD31 (to assess microvessel density) and

Ki-67 (to assess cell proliferation).

Apoptosis Assay: Perform a TUNEL assay on tumor sections to quantify apoptotic cells.

Western Blot: Homogenize a portion of the tumor to analyze protein expression levels

(e.g., phosphorylated MAPK).

Visualizations: Pathways and Workflows
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Caption: Mechanism of ATN-161 action on integrin signaling pathways.
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Caption: Experimental workflow for an in vivo tumor xenograft study.
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Caption: Logical flow from integrin inhibition to anti-tumor outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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